molecular formula C13H20O8 B093939 [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate CAS No. 15830-76-9

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate

Cat. No. B093939
CAS RN: 15830-76-9
M. Wt: 304.29 g/mol
InChI Key: RTVWBDNQHISFHI-ZLUKUHHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is a chemical compound that belongs to the class of organic compounds known as acetate esters. It is commonly referred to as 6-acetoxy-5,6-dihydro-4-methoxy-2-methyl-4H-pyran-3-yl acetate. This compound has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism Of Action

The mechanism of action of [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is not fully understood. However, studies have shown that it exerts its pharmacological effects through various mechanisms, including:
1. Induction of apoptosis: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been shown to induce apoptosis in cancer cells, which leads to their death.
2. Inhibition of inflammation: This compound has been shown to inhibit the production of pro-inflammatory cytokines, which reduces inflammation.
3. Inhibition of microbial growth: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate inhibits the growth of bacteria and fungi by disrupting their cell membrane.

Biochemical And Physiological Effects

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has various biochemical and physiological effects, including:
1. Anti-cancer activity: This compound induces apoptosis in cancer cells, which leads to their death.
2. Anti-inflammatory activity: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound inhibits the growth of bacteria and fungi by disrupting their cell membrane.

Advantages And Limitations For Lab Experiments

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. It is easy to synthesize.
2. It has a high yield and purity.
3. It has potential pharmacological properties.
Limitations:
1. Its mechanism of action is not fully understood.
2. It may have limited solubility in some solvents.
3. It may have limited stability under certain conditions.

Future Directions

There are several future directions for the study of [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate, including:
1. Further studies on its mechanism of action.
2. Studies on its potential use as a therapeutic agent for cancer, inflammation, and microbial infections.
3. Studies on its pharmacokinetics and pharmacodynamics.
4. Studies on its toxicity and safety profile.
5. Studies on its potential use as a drug delivery system.
Conclusion:
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to have anti-cancer, anti-inflammatory, and antimicrobial activity. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate can be synthesized through the reaction of 6-methoxy-5,6-dihydro-4H-pyran-3-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at room temperature and yields the desired compound in good yield and purity.

Scientific Research Applications

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been studied extensively in scientific research due to its potential pharmacological properties. Some of the areas of research include:
1. Anti-cancer activity: Studies have shown that [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
2. Anti-inflammatory activity: This compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial activity: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been shown to have antimicrobial activity against various bacterial and fungal strains.

properties

CAS RN

15830-76-9

Product Name

[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate

Molecular Formula

C13H20O8

Molecular Weight

304.29 g/mol

IUPAC Name

[(2R,3S,4S,5S,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12+,13+/m1/s1

InChI Key

RTVWBDNQHISFHI-ZLUKUHHFSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

synonyms

Methyl 2-O,3-O,4-O-triacetyl-6-deoxy-α-D-talopyranoside

Origin of Product

United States

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